Cytochrome P450 14a-demethylase inhibitor 1G is a compound that plays a significant role in inhibiting the enzyme cytochrome P450 14a-demethylase, which is critical in the biosynthesis of sterols. This enzyme is present in various organisms, including fungi and mammals, and is a key target for antifungal drugs due to its involvement in the synthesis of ergosterol in fungi and cholesterol in mammals. The compound's unique structure and mechanism of action make it an important subject of study in medicinal chemistry and pharmacology.
Cytochrome P450 14a-demethylase inhibitor 1G is classified under the category of cytochrome P450 inhibitors. It is primarily sourced from synthetic processes aimed at developing antifungal agents that target the sterol biosynthetic pathway. The compound has a CAS number of 1155361-05-9, indicating its unique identification in chemical databases. Its molecular formula is C21H22F2N4O, with a molecular weight of 384.43 g/mol .
The synthesis of Cytochrome P450 14a-demethylase inhibitor 1G typically involves multi-step organic reactions that incorporate various chemical transformations. Common methods include:
The synthesis often employs techniques such as:
Cytochrome P450 14a-demethylase inhibitor 1G participates in various chemical reactions that are pivotal for its function as an inhibitor:
The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex that prevents the normal catalytic activity of cytochrome P450 enzymes. This process typically requires specific conditions such as pH and temperature optimization to ensure maximum efficacy.
The mechanism by which Cytochrome P450 14a-demethylase inhibitor 1G operates involves several steps:
Data supporting this mechanism includes kinetic studies demonstrating reduced enzymatic activity in the presence of the inhibitor .
Cytochrome P450 14a-demethylase inhibitor 1G is typically characterized by:
Key chemical properties include:
Cytochrome P450 14a-demethylase inhibitor 1G has significant applications in scientific research and pharmaceutical development:
CYP51 orthologs are found in fungi, plants, animals, protists, and bacteria, demonstrating remarkable functional conservation despite sequence divergence. The enzyme exhibits only 22-30% amino acid sequence identity across kingdoms, yet maintains a consistent catalytic function: the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol, obtusifoliol, and 24-methylenedihydrolanosterol [1] [7]. This catalytic conservation underscores its fundamental role in cellular physiology. Phylogenetic analysis reveals distinct subfamilies: CYP51A (animals), CYP51B (bacteria), and CYP51F (fungi), with green plants classified under CYP51G/H [7]. Even in organisms lacking de novo sterol biosynthesis (e.g., insects), CYP51 homologs persist, suggesting potential non-sterol roles. The enzyme’s structural core—particularly the heme-binding domain and substrate recognition sites—remains conserved, enabling targeted inhibition strategies that exploit subtle active-site variations between kingdoms [1] [9].
CYP51 catalyzes the initial rate-limiting step in sterol core modification, converting lanosterol or analogous substrates into demethylated intermediates essential for membrane integrity. The reaction proceeds via three sequential monooxygenation steps, requiring molecular oxygen and NADPH, ultimately yielding formic acid and introducing a Δ14,15 double bond [1] [7]. Kingdom-specific pathways diverge downstream:
Notably, substrate preference varies: fungal CYP51 efficiently processes lanosterol and eburicol, plant isoforms favor obtusifoliol, while mammalian enzymes primarily act on lanosterol and dihydrolanosterol [1] [4]. This divergence enables selective targeting. Additionally, CYP51 reaction intermediates (e.g., 14α-carboxyaldehyde) serve regulatory roles, such as suppressing HMG-CoA reductase in cholesterol synthesis or acting as meiosis-activating sterols (MAS) in mammalian germ cells [1].
CYP51 inhibition disrupts vital sterol production, leading to accumulation of toxic methylated sterols and depletion of ergosterol (fungi) or cholesterol (mammals). In fungi, this compromises membrane fluidity, permeability, and function of membrane-associated proteins, resulting in growth inhibition and cell death [7]. Azole antifungals (e.g., fluconazole, itraconazole) coordinate the heme iron atom via N-4 of the triazole ring, acting as non-competitive inhibitors [3] [7]. Beyond antifungals, CYP51 inhibitors show promise against:
Emerging resistance in fungi—driven by CYP51 mutations, overexpression, or efflux pumps—necessitates novel inhibitors like 1g with enhanced binding kinetics and spectrum [6] [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3